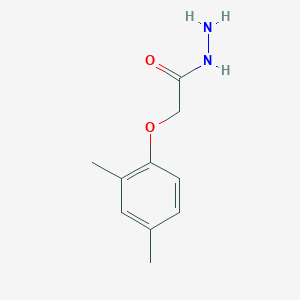

2-(2,4-Dimethylphenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-9(8(2)5-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINZSDUBCPSOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257016 | |

| Record name | 2-(2,4-Dimethylphenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72293-69-7 | |

| Record name | 2-(2,4-Dimethylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,4-Dimethylphenoxy)acetohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-Dimethylphenoxy)acetohydrazide, a key intermediate in the development of novel therapeutic agents. Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] This document details a reliable two-step synthetic pathway, beginning with the synthesis of an ester intermediate, ethyl 2-(2,4-dimethylphenoxy)acetate, followed by its hydrazinolysis. We offer field-proven insights into the rationale behind experimental choices, a complete, self-validating protocol, and a thorough guide to the analytical techniques required for structural confirmation and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Scientific Rationale

The hydrazide functional group (-CONHNH₂) is a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow it to act as a versatile synthon for the creation of various heterocyclic compounds and hydrazone derivatives.[1][3] These resulting molecules have demonstrated a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][4]

The title compound, this compound, incorporates a phenoxyacetic acid moiety, a structure known to be present in various biologically active molecules. The synthesis of this specific acetohydrazide provides a crucial building block for generating extensive libraries of novel chemical entities through condensation reactions with various aldehydes and ketones.[3][4]

The objective of this whitepaper is to present a robust and reproducible methodology for the synthesis of this compound. We will elucidate the chemical principles underpinning the synthetic strategy and provide detailed protocols for both synthesis and characterization, ensuring scientific integrity and enabling researchers to confidently replicate and build upon these findings.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. This strategy ensures high yields and purity by first creating a stable ester intermediate, which is then converted to the target hydrazide.

-

Step 1: Williamson Ether Synthesis to form Ethyl 2-(2,4-Dimethylphenoxy)acetate.

-

Step 2: Hydrazinolysis of the ester to yield the final this compound.

Step 1: Synthesis of Ethyl 2-(2,4-Dimethylphenoxy)acetate

This initial step involves the alkylation of 2,4-dimethylphenol with ethyl chloroacetate.[5]

Reaction: (CH₃)₂C₆H₃OH + ClCH₂COOC₂H₅ --(K₂CO₃, DMF)--> (CH₃)₂C₆H₃OCH₂COOC₂H₅ + KCl + KHCO₃

Mechanistic Rationale: This reaction is a classic Williamson ether synthesis. 2,4-Dimethylphenol, a weak acid, is deprotonated by a mild base, potassium carbonate, to form the more nucleophilic 2,4-dimethylphenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate and displacing the chloride ion in an Sₙ2 reaction to form the desired ether linkage.

-

Choice of Base (K₂CO₃): Anhydrous potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but mild enough to prevent the hydrolysis of the ester functional group in the reactant and product.

-

Choice of Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to dissolve the reactants and facilitate the Sₙ2 reaction.[5] It effectively solvates the potassium cation, leaving the phenoxide anion more exposed and reactive, thereby increasing the reaction rate.

Step 2: Synthesis of this compound

The second step is the conversion of the synthesized ester to the target acetohydrazide via hydrazinolysis.[6]

Reaction: (CH₃)₂C₆H₃OCH₂COOC₂H₅ + NH₂NH₂·H₂O --(Ethanol, Reflux)--> (CH₃)₂C₆H₃OCH₂CONHNH₂ + C₂H₅OH + H₂O

Mechanistic Rationale: This is a nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile due to the alpha effect. It attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, eliminating the ethoxide ion (C₂H₅O⁻) as a leaving group, which is subsequently protonated by the solvent to form ethanol.[7]

-

Choice of Nucleophile (Hydrazine Hydrate): Hydrazine hydrate is the standard reagent for converting esters to hydrazides due to its high nucleophilicity and commercial availability.[8] An excess is often used to drive the reaction to completion.

-

Choice of Solvent (Ethanol): Ethanol is an excellent solvent for this reaction. It readily dissolves both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing, which provides the necessary thermal energy to overcome the reaction's activation energy.[8][9] The product is often less soluble in cold ethanol, which facilitates its isolation and purification by crystallization.

Experimental Workflow and Protocols

The following diagram and protocols provide a step-by-step guide for the synthesis and characterization of the title compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Protocol: Synthesis of Ethyl 2-(2,4-Dimethylphenoxy)acetate (Intermediate)

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylphenol (1.22 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol).

-

Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF).

-

Initial Stirring: Stir the mixture at room temperature for 20 minutes to ensure the formation of the phenoxide salt.

-

Addition of Alkylating Agent: Add ethyl chloroacetate (1.23 g, 1.1 mL, 0.01 mol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80°C and maintain stirring for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Scientist's Note: Monitoring by TLC is crucial to determine the point of complete consumption of the starting phenol, preventing unnecessary heating that could lead to side products.

-

-

Workup: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A crude product may precipitate or form an oily layer.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester, typically as a pale yellow oil or low-melting solid.[5] The product can be used in the next step without further purification if TLC shows high purity.

Detailed Protocol: Synthesis of this compound (Final Product)

-

Reagent Setup: Dissolve the crude ethyl 2-(2,4-dimethylphenoxy)acetate (0.01 mol) in 60 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (99%, 1.0 g, 1.0 mL, 0.02 mol) to the solution.[6]

-

Scientist's Note: A 2:1 molar ratio of hydrazine to ester is used to ensure the reaction goes to completion and to minimize the formation of di-acylated hydrazine byproducts.

-

-

Reaction: Heat the mixture to reflux and maintain for 5-7 hours. The formation of a solid precipitate may be observed during this time.[9]

-

Isolation: After the reflux period, reduce the volume of the solvent by about half using a rotary evaporator.

-

Crystallization: Cool the concentrated solution in an ice bath for 1-2 hours to facilitate the crystallization of the product.

-

Filtration: Collect the resulting white crystalline solid by vacuum filtration and wash the crystals with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to obtain pure, colorless crystals of this compound.[6]

-

Drying: Dry the purified crystals in a vacuum oven at 50-60°C.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Yield: Typically in the range of 70-85% after recrystallization.

-

Melting Point: A sharp melting point indicates high purity. For a similar compound, 2-(4-methylphenoxy)acetohydrazide, the melting point is reported as 138-140°C (411-413K), suggesting the title compound will have a distinct and reproducible melting point.[6]

Spectroscopic Analysis

The following data represent expected values based on the compound's structure and data from analogous molecules.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr, cm⁻¹):

-

3300-3400: Two distinct peaks for N-H stretching of the -NH₂ group.

-

~3200: N-H stretching of the secondary amide (-CONH-).

-

~1650: Strong C=O stretching (Amide I band).

-

~1540: N-H bending (Amide II band).

-

~1240 & ~1050: C-O-C asymmetric and symmetric stretching of the aryl ether.

-

-

¹H-NMR Spectroscopy (500 MHz, DMSO-d₆, δ ppm):

-

~9.1 (s, 1H): -CONH - proton.

-

~7.0 (s, 1H), ~6.9 (d, 1H), ~6.7 (d, 1H): Aromatic protons of the dimethylphenyl ring.

-

~4.5 (s, 2H): -OCH₂ CO- protons.

-

~4.3 (s, 2H): -NHNH₂ protons (broad, D₂O exchangeable).

-

~2.2 (s, 3H) & ~2.1 (s, 3H): Two singlets for the two aromatic -CH₃ groups.

-

-

¹³C-NMR Spectroscopy (125 MHz, DMSO-d₆, δ ppm):

-

~168.0: Carbonyl carbon (C =O).

-

~154.0, ~130.0, ~128.0, ~126.0, ~125.0, ~112.0: Aromatic carbons.

-

~67.0: Methylene carbon (-OC H₂-).

-

~20.0 & ~16.0: Methyl carbons (-C H₃).

-

-

Mass Spectrometry (EI-MS):

-

Expected Molecular Ion (M⁺): C₁₀H₁₄N₂O₂ has a molecular weight of 194.23 g/mol . The mass spectrum should show a peak at m/z = 194.

-

Summary of Characterization Data

| Parameter | Expected Result |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White Crystalline Solid |

| Yield | 70-85% |

| Melting Point | Sharp, distinct range (to be determined experimentally) |

| FT-IR (C=O) | ~1650 cm⁻¹ |

| ¹H-NMR (-CONH-) | ~9.1 ppm (singlet) |

| Mass Spec (M⁺) | m/z = 194 |

Potential Applications and Future Directions

This compound is not merely a synthetic endpoint but a valuable starting material for further chemical exploration.

-

Synthon for Hydrazone Synthesis: The primary application of this compound is its reaction with a diverse range of aromatic and heterocyclic aldehydes or ketones. This condensation reaction readily forms hydrazone derivatives, which are a class of compounds renowned for their significant biological activities.[3][10]

-

Drug Discovery Lead Generation: The resulting library of hydrazones can be subjected to high-throughput screening to identify lead compounds for various therapeutic targets. The hydrazone scaffold is known to exhibit potent antimicrobial (antibacterial and antifungal), anti-inflammatory, and anticancer properties.[2][10] By modifying the aldehyde or ketone reactant, researchers can systematically tune the steric and electronic properties of the final molecule to optimize its activity and selectivity.

Future work should focus on synthesizing a series of novel hydrazones from this compound and evaluating their biological efficacy against panels of clinically relevant bacterial strains, fungal pathogens, and cancer cell lines.

Conclusion

This technical guide has outlined a reliable and well-rationalized two-step synthesis for this compound. The detailed experimental protocols and characterization data provide a self-validating framework for researchers to produce this compound with high purity and yield. The established importance of the hydrazide scaffold in medicinal chemistry positions the title compound as a valuable and strategic intermediate for the development of new and effective therapeutic agents.

References

-

Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1969. [Link]

-

Quah, C. K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3211. [Link]

- Google Patents. (2014). Preparation method of 2, 4-dimethoxyacetophenone. CN103570518A.

-

Berezina, G. R., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molbank, 2023(3), M1706. [Link]

-

Pharmacophore. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Pharmacophore, 15(4), 61-69. [Link]

-

ResearchGate. (n.d.). Scheme 3: Synthesis of acetophenone-2, 4-dimethylphenyl hydrazone (3). [Link]

-

Sci-Hub. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E Structure Reports Online. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. [Link]

-

Yousaf, M., et al. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Scientific Inquiry and Review, 4(1), 46-58. [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. National Center for Biotechnology Information. [Link]

- Google Patents. (2010).

-

El-Agrody, A. M., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(5), 5871–5881. [Link]

-

IUCr Journals. (2009). Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate. [Link]

-

Filo. (2022). Ethyl acetate reacts with hydrazine to give. [Link]

-

Jumina, J., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemistry, 23(4), 1083-1092. [Link]

-

Al-Bayati, R. I. H., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(9), 4165-4171. [Link]

-

ResearchGate. (n.d.). (i) Ethyl bromoacetate, NaH, DMF; then, hydrazine hydrate (80%), ethanol, reflux, 24 h. [Link]

-

El-Saghier, A. M. M., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Journal of the Serbian Chemical Society, 77(4), 443-454. [Link]

-

ResearchGate. (2025). Synthesis, Antibacterial and Antioxidant Activity Studies of 2, 4-Dinitrophenyl Hydrazone Derivatives of 4-Methoxyphenyl Propenone Chalcones. [Link]

-

Asiri, A. M., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(21), 5022. [Link]

- Google Patents. (2015).

-

Indonesian Journal of Chemistry. (2023). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]

- Google Patents. (2001). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. WO2001044151A1.

-

Journal of Heterocyclic Chemistry. (2020). Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 3. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 6. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl acetate reacts with hydrazine to give | Filo [askfilo.com]

- 8. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dimethylphenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-(2,4-Dimethylphenoxy)acetohydrazide is a member of the phenoxyacetohydrazide class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this molecule, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application. The information presented herein is a synthesis of experimentally determined data and well-established principles of physical organic chemistry, designed to empower informed decision-making in a laboratory setting.

Chemical Identity and Structure

The unique arrangement of a dimethylphenoxy group linked to an acetohydrazide moiety imparts specific chemical characteristics to the molecule, influencing its reactivity, solubility, and potential biological activity.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄N₂O₂[1]

-

Molecular Weight: 194.23 g/mol [2]

-

CAS Number: Not explicitly found, though derivatives are well-documented.

-

SMILES: Cc1ccc(c(C)c1)OCC(NN)=O[2]

Sources

2-(2,4-Dimethylphenoxy)acetohydrazide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dimethylphenoxy)acetohydrazide is a member of the phenoxy-acetohydrazide class of organic compounds. This family of molecules is a subject of significant interest in medicinal chemistry due to the versatile biological activities exhibited by its derivatives, which include potential antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The core structure, featuring a phenoxy ring linked to an acetohydrazide moiety, serves as a valuable scaffold for the synthesis of a wide array of heterocyclic compounds and other complex molecules[5]. This guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, a detailed synthesis protocol, and its potential applications in research and drug development.

Part 1: Chemical Identity and Molecular Structure

CAS Number and Molecular Formula

-

CAS Number: While a dedicated CAS registry number for this compound is not widely indexed in major public databases, it is identified in commercial chemical catalogs. For instance, it is assigned the compound ID 1073-0033 by Chemdiv.

-

Molecular Formula: C10H14N2O2[6]

Molecular Structure

The molecular structure of this compound consists of a 2,4-dimethylphenyl group linked via an ether bond to an acetyl group, which is in turn attached to a hydrazide functional group.

Molecular Structure Diagram:

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [6] |

| Molecular Formula | C10H14N2O2 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Polar Surface Area | 56.516 Ų | [6] |

| logP | 1.1489 | [6] |

| logD | 1.1489 | [6] |

| logSw | -1.8027 | [6] |

| SMILES | Cc1ccc(c(C)c1)OCC(NN)=O | [6] |

| InChI Key | Not explicitly available in search results |

Part 2: Synthesis Protocol

The synthesis of this compound can be achieved through a reliable two-step process, adapted from established methods for preparing analogous phenoxy-acetohydrazides. This involves the initial synthesis of an ester intermediate, followed by hydrazinolysis[3][5].

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)acetate

-

Reaction Setup: To a solution of 2,4-dimethylphenol (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add anhydrous potassium carbonate (1.5 eq) as a base.

-

Addition of Reagent: To the stirred suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-(2,4-dimethylphenoxy)acetate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the synthesized ethyl 2-(2,4-dimethylphenoxy)acetate (1.0 eq) in ethanol.

-

Addition of Reagent: Add hydrazine hydrate (80% solution, 3.0 eq) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 8-12 hours. The formation of a solid precipitate may be observed.

-

Work-up: Cool the reaction mixture in an ice bath to facilitate complete precipitation. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol to obtain a crystalline solid.

Part 3: Potential Applications and Research Directions

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of phenoxy-acetohydrazides and their derivatives have shown significant promise in several therapeutic areas.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known to exhibit a broad spectrum of antimicrobial activities. The core scaffold of this compound makes it a promising candidate for the development of novel antibacterial and antifungal agents.

Anti-inflammatory and Anticancer Potential

Several studies on analogous compounds have highlighted their potential as anti-inflammatory and anticancer agents[1][3]. The mechanism of action is often attributed to the inhibition of specific enzymes or signaling pathways involved in inflammation and cell proliferation. Further investigation into the biological effects of this compound is warranted.

Precursor for Heterocyclic Synthesis

The reactive hydrazide moiety makes this compound a valuable starting material for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles[5]. These heterocyclic systems are prevalent in many biologically active molecules and pharmaceuticals.

Part 4: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a molecule of interest for researchers in medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological activities of related compounds make it an attractive scaffold for the development of novel therapeutic agents and a versatile building block for the synthesis of complex heterocyclic systems. Further research into its biological properties is encouraged to fully elucidate its potential.

References

Sources

- 1. evitachem.com [evitachem.com]

- 2. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. 352332-54-8 CAS MSDS (N'-(2,4-dimethoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

- 11. 2-(4,5-DIMETHOXY-2-NITROPHENYL)ACETOHYDRAZIDE | 16392-68-0 [m.chemicalbook.com]

- 12. 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3 | CID 580001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-(2,4-Dimethoxyphenoxy)ethylhydrazine | C10H16N2O3 | CID 3053305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. [PDF] 2-(4-Methoxyphenoxy)acetohydrazide | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide on the Biological Activities of 2-(2,4-Dimethylphenoxy)acetohydrazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydrazide-hydrazone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This guide focuses on a specific, promising subclass: derivatives of 2-(2,4-Dimethylphenoxy)acetohydrazide. These molecules, synthesized through a straightforward and adaptable pathway, have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents. This document provides an in-depth exploration of their synthesis, a detailed analysis of their multifaceted biological activities, insights into their structure-activity relationships (SAR), and robust, field-proven experimental protocols for their evaluation. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and optimize this versatile chemical class for therapeutic applications.

The this compound Scaffold: A Primer

Hydrazones, characterized by the azomethine group (–NHN=CH–), are a cornerstone of modern drug discovery, valued for their synthetic accessibility and diverse pharmacological profiles.[1] The core structure of this compound serves as an excellent starting point for creating extensive libraries of derivatives. The phenoxyacetic acid moiety provides a stable backbone, while the terminal hydrazide group (-CONHNH2) offers a reactive site for condensation with a wide variety of aldehydes and ketones. This modularity allows for the systematic modification of the molecule's steric and electronic properties, enabling the fine-tuning of its biological activity against various targets.

Synthesis Strategy: From Precursor to Bioactive Derivative

The synthesis of this compound derivatives is typically achieved through a reliable, multi-step process. The rationale behind this pathway is to first construct the core hydrazide and then diversify it by introducing various aromatic or heterocyclic moieties.

General Synthesis Workflow

The process begins with the etherification of 2,4-dimethylphenol, followed by hydrazinolysis to form the key acetohydrazide intermediate, which is then condensed with an appropriate aldehyde to yield the final hydrazone derivative.

Caption: General three-step synthesis pathway for target derivatives.

Detailed Experimental Protocol: Synthesis

This protocol outlines the synthesis of the core intermediate (3) and its subsequent conversion into target derivatives (5a-d).[2]

Step 1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)acetate (Intermediate)

-

To a solution of 2,4-dimethylphenol in dry acetone, add an equimolar amount of anhydrous potassium carbonate (K₂CO₃). The K₂CO₃ acts as a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

-

Add ethyl chloroacetate dropwise to the mixture.

-

Reflux the reaction mixture for 12-15 hours with constant stirring. Refluxing provides the necessary thermal energy to overcome the activation energy of the Sₙ2 reaction.

-

After cooling, filter off the inorganic salts and remove the solvent (acetone) under reduced pressure using a rotary evaporator.

-

The resulting crude ester can be used directly in the next step or purified by distillation.

Step 2: Synthesis of this compound (3) [2]

-

Dissolve the ethyl 2-(2,4-dimethylphenoxy)acetate from the previous step in ethanol.

-

Add an excess of 80% hydrazine hydrate (NH₂NH₂·H₂O). A molar excess of hydrazine hydrate drives the nucleophilic acyl substitution reaction towards completion.

-

Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, reduce the volume of the solvent and cool the mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold water to remove excess hydrazine hydrate, and recrystallize from ethanol to obtain pure this compound.

Step 3: Synthesis of N'-Substituted Benzylidene-2-(2,4-dimethylphenoxy)acetohydrazides (5a-d) [2]

-

Dissolve the acetohydrazide (3) in methanol.

-

Add an equimolar amount of the desired substituted phenyl/aryl carboxaldehyde (e.g., 4a-d).

-

Add a few drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The precipitated product is collected by filtration, washed with methanol, and dried. Purity can be confirmed by melting point determination and spectroscopic analysis (FT-IR, ¹H-NMR).

Spectrum of Biological Activities

Derivatives of this scaffold have been investigated for a range of therapeutic applications. The specific biological activity is highly dependent on the nature of the substituents introduced during the final condensation step.

Antimicrobial Activity

Hydrazide-hydrazone compounds are widely recognized for their antimicrobial properties, which is critical in the face of rising antibiotic resistance.[3] Derivatives of this compound have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][3] The core azomethine group is considered essential for this activity.[2]

| Compound Class | Target Organisms | Observed Activity | Reference Drug | Citation |

| Substituted Acetohydrazides | S. pyogens, S. aureus (Gram+) | Moderate to Good | Chloramphenicol | [3] |

| E. coli, P. aeruginosa (Gram-) | Moderate to Good | Chloramphenicol | [3] | |

| Hydrazone Schiff Bases | Various Bacteria | Broad Spectrum | - | [2] |

Detailed Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

This method provides a qualitative and semi-quantitative assessment of antibacterial activity.

-

Preparation of Media: Prepare Mueller-Hinton Agar, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a fresh inoculum of the test bacterial strains (e.g., S. aureus, E. coli) by suspending colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Seeding: Uniformly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.

-

Controls: Use a well with the solvent (DMSO) as a negative control and a well with a standard antibiotic (e.g., Chloramphenicol) as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Antifungal Activity

The antifungal potential of this class appears to be highly specific. While some studies on similar acetohydrazides report weak activity against common fungal strains like Aspergillus niger and Candida albicans[3], other related diacylhydrazine structures have demonstrated excellent efficacy against various plant pathogenic fungi.[4][5] This discrepancy underscores the critical role of specific substitutions in determining the antifungal spectrum. For instance, certain N,N′-diacylhydrazines containing a dichlorophenoxy moiety showed significant activity against Colletotrichum orbiculare and Corynespora cassiicola.[4]

Anti-inflammatory Activity

A significant driver for research into phenoxy acetohydrazide derivatives is the search for novel anti-inflammatory agents with improved safety profiles over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[6][7] Many NSAIDs are associated with gastrointestinal toxicity, often attributed to their free carboxylic acid group.[6] By modifying this group into a hydrazide-hydrazone, it is possible to develop potent anti-inflammatory compounds with potentially reduced side effects. The carrageenan-induced rat paw edema assay is the standard preclinical model for evaluating this activity.[6][8] Studies show that certain derivatives can produce a significant reduction in inflammation, with efficacy comparable to the standard drug diclofenac.[6][8]

| Compound | % Reduction in Inflammation (Time) | Reference Drug | Citation |

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | 32-58% | Diclofenac (35-74%) | [6] |

| Nicotinic acid (3-nitro-benzylidene)-hydrazide | 37.29% | Diclofenac (38.85%) | [8] |

Anticancer Activity

The phenoxy acetamide and acetohydrazide framework has also been explored for its anticancer potential.[9] Certain derivatives have exhibited cytotoxicity against human cancer cell lines, including breast cancer (MCF-7).[9] The proposed mechanism of action for some of these compounds involves the induction of apoptosis in cancer cells, potentially mediated by increased oxidative stress.[10]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of these derivatives is not inherent to the core scaffold alone but is profoundly influenced by the nature and position of substituents on the aryl ring introduced from the aldehyde.

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 4. Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]

- 8. hygeiajournal.com [hygeiajournal.com]

- 9. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]

A Technical Guide to the Therapeutic Potential of Phenoxyacetohydrazide Compounds

Executive Summary: The phenoxyacetohydrazide scaffold represents a versatile and highly promising class of compounds in modern medicinal chemistry. Originating from the convergence of phenoxyacetic acid and hydrazide chemistry, this structural motif has demonstrated a remarkable breadth of biological activities.[1] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and significant therapeutic applications of phenoxyacetohydrazide derivatives. We will delve into their roles as potent dual anti-inflammatory/anti-angiogenic agents, effective anticonvulsants, and emerging candidates for antimicrobial and anticancer therapies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a review of the field but also detailed, field-proven experimental protocols and the causal reasoning behind their design.

The Phenoxyacetohydrazide Scaffold: A Privileged Structure

The therapeutic promise of phenoxyacetohydrazide derivatives stems from their unique combination of pharmacophoric features. The core structure consists of a phenyl ring linked via an ether oxygen to an acetyl group, which is in turn connected to a hydrazide moiety (-C(=O)NHNH2).

-

The Phenoxy Ring: This aromatic ring serves as a versatile anchor that can be readily substituted. Modifications here are crucial for modulating lipophilicity, pharmacokinetic profiles, and receptor affinity, allowing for fine-tuning of the compound's biological activity.[2]

-

The Hydrazide Group: This functional group is a known pharmacophore and a critical component for biological activity.[1] It acts as a hydrogen bond donor and can coordinate with metal ions, which is thought to contribute to its antimicrobial properties.[3]

-

The Amide Linkage: The amide oxygen within the scaffold is speculated to form key hydrogen bonding interactions with amino acid residues, such as arginine, within the active sites of enzymes like cyclooxygenase (COX), facilitating binding and inhibition.[2][4][5]

This molecular architecture allows for a "molecular hybridization" strategy, where different bioactive moieties can be attached to create novel hybrids with enhanced or multi-target therapeutic effects.[4][5]

General Synthesis Pathway

The synthesis of phenoxyacetohydrazide derivatives is typically a robust and straightforward two-step process, lending itself to the efficient generation of compound libraries for screening.[1][3]

Step 1: Esterification. The process begins with the synthesis of a phenoxyacetic acid ethyl ester derivative. This is achieved via a nucleophilic substitution reaction where a substituted phenol reacts with an appropriate ester (e.g., ethyl chloroacetate) in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dry acetone. The reaction mixture is refluxed for 8-10 hours.[4][5] The K₂CO₃ acts as a proton scavenger, facilitating the deprotonation of the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ester. Refluxing provides the necessary activation energy to drive the reaction to completion.

Step 2: Hydrazinolysis. The resulting ester intermediate is then converted to the final phenoxyacetohydrazide compound. This is accomplished by reacting the ester with hydrazine hydrate in an alcohol solvent, typically ethanol.[4][5] The reaction is stirred at room temperature for several hours. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide product, which often precipitates out of the solution upon standing.[4][5]

General Synthesis Workflow

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

Detailed Experimental Protocol: Synthesis of Phenoxyacetohydrazide

This protocol is a generalized procedure based on established methodologies.[4][5]

Step 1: Synthesis of (4-Chloro-phenoxy)-acetic acid ethyl ester

-

To a solution of 4-chlorophenol (0.05 mol) in 40 mL of dry acetone, add anhydrous potassium carbonate (0.075 mol).

-

Add ethyl chloroacetate (0.075 mol) to the mixture.

-

Reflux the reaction mixture for 8-10 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the acetone by distillation under reduced pressure.

-

Triturate the residual mass with cold water to remove the remaining potassium carbonate.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester derivative.

Step 2: Synthesis of (4-Chloro-phenoxy)-acetic acid hydrazide (4a)

-

Dissolve the ester derivative (0.03 mol) from Step 1 in 20 mL of ethanol.

-

Add hydrazine hydrate (0.045 mol) to the solution.

-

Stir the reaction mixture at room temperature for approximately 7 hours. Again, monitor reaction progress by TLC.

-

Allow the mixture to stand overnight. A white precipitate should form.

-

Separate the precipitate by filtration, wash with cold ethanol, and dry.

-

Recrystallize the final product from ethanol to obtain pure (4-Chloro-phenoxy)-acetic acid hydrazide.[4][5]

-

Characterize the final compound using FTIR, NMR, and mass spectrometry to confirm its structure. For compound 4a, expected data includes: Yield 89%; mp 116−118 °C; LC–MS m/z 201 [M]⁺, 203 [M + 2].[4][5]

Key Therapeutic Applications & Mechanisms

Phenoxyacetohydrazides have been investigated for a wide array of therapeutic uses, with particularly strong evidence in the fields of inflammation, angiogenesis, and neurology.

Dual Anti-inflammatory and Anti-angiogenic Activity

Chronic inflammation and pathological angiogenesis are intertwined processes central to many diseases, including cancer and rheumatoid arthritis. Certain phenoxyacetohydrazide derivatives have emerged as promising dual-action agents that can target both pathways simultaneously.[4][6][7]

Mechanism of Action: The primary mechanism for this dual activity is the inhibition of key signaling molecules. In silico molecular docking studies have shown that these compounds can exhibit strong binding affinities towards cyclooxygenase enzymes (COX-1 and COX-2) and vascular endothelial growth factor (VEGF).[2][4][5] Inhibition of COX enzymes blocks the production of prostaglandins, which are key mediators of inflammation.[3] Simultaneously, inhibiting VEGF disrupts the signaling cascade that leads to the formation of new blood vessels (angiogenesis), a process critical for tumor growth and inflammatory tissue proliferation.[3][4]

Caption: Inhibition of COX and VEGF pathways by phenoxyacetohydrazide derivatives.

Case Study: Compound 6e A novel morpholine-substituted phenoxyacetohydrazide, designated compound 6e, has shown exceptional promise.[4][6] Molecular docking predicted strong binding to VEGF, COX-1, and COX-2.[2][5] This was validated through a series of in vitro and in vivo assays.

| Target/Assay | Result (Compound 6e) | Reference |

| VEGF Docking Score | -13.1622 kcal/mol | [4][5] |

| COX-1 Docking Score | -12.5301 kcal/mol | [4][5] |

| COX-2 Docking Score | -12.6705 kcal/mol | [4][5] |

| HRBC Assay (IC₅₀) | 155 µg/mL | [4][5][6] |

| CAM Assay | Dose-dependent inhibition of VEGF-induced angiogenesis | [4][6] |

| Carrageenan Paw Edema | Effective reduction of edema and neutrophil infiltration | [6][7] |

Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay This in vitro assay is a reliable method to assess anti-inflammatory activity. The principle is that NSAIDs can protect the erythrocyte membrane from lysis induced by hypotonic solutions, a process analogous to the stabilization of lysosomal membranes in inflammatory conditions.[5]

-

Preparation of HRBC Suspension:

-

Collect fresh human blood from healthy volunteers (who have not taken NSAIDs for at least 14 days) into tubes containing Alsever's solution (an anticoagulant).[5]

-

Centrifuge the blood at 3000 rpm and wash the resulting packed cells with isotonic saline (0.9% w/v NaCl).

-

Prepare a 10% v/v cell suspension in isotonic saline.[5]

-

-

Assay Procedure:

-

Prepare a reaction mixture containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the 10% HRBC suspension.

-

Add 1 mL of the test compound solution (e.g., compound 6e at various concentrations). For the control, add 1 mL of distilled water.

-

Incubate all samples at 37°C for 30 minutes.

-

Centrifuge the mixtures at 3000 rpm for 20 minutes.

-

-

Data Analysis:

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Calculate the percentage of membrane stabilization using the formula: % Inhibition of Hemolysis = 100 - [ (Absorbance of Test / Absorbance of Control) x 100 ]

-

Determine the IC₅₀ value, which is the concentration of the compound required to achieve 50% membrane stabilization.

-

Anticonvulsant Properties

Several phenoxyacetic acid and hydrazone derivatives have demonstrated potent anticonvulsant activity, positioning them as promising candidates for novel antiepileptic drugs.[8][9]

Mechanism of Action: The anticonvulsant effects appear to be multifactorial, moving beyond simple channel modulation. Evidence suggests a strong neuroprotective mechanism involving the mitigation of oxidative stress and neuroinflammation, which are increasingly recognized as key drivers of epileptogenesis.[8][9] Potent derivatives have been shown to significantly reduce hippocampal levels of malondialdehyde (a marker of lipid peroxidation) and nitric oxide.[8][9] Furthermore, they can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6, attenuate excitotoxic glutamate accumulation, and downregulate markers of glial activation (GFAP and Iba-1).[8][9]

Caption: Proposed neuroprotective mechanisms of anticonvulsant phenoxyacetohydrazides.

Case Study: Compound 7b In a study evaluating a series of phenoxyacetic acid derivatives, compound 7b was identified as a lead candidate.[8] It outperformed the reference drug valproic acid in preclinical seizure models.

| Assay/Model | Result (Compound 7b) | Reference |

| PTZ-Induced Seizure | 100% seizure protection, 0% mortality | [8] |

| Pilocarpine Model | 188.6% delay in seizure onset, 100% survival | [8][9] |

| TNF-α Suppression | 56.9% reduction | [8][9] |

| IL-6 Suppression | 63.0% reduction | [8][9] |

| Glutamate Reduction | 61.5% reduction | [8][9] |

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model This is a standard chemoconvulsant model used for the initial screening of potential antiepileptic drugs. PTZ is a GABA-A receptor antagonist that induces acute seizures.

-

Animal Preparation:

-

Use adult mice or rats, acclimatized to the laboratory environment.

-

Divide animals into groups: a vehicle control group, a positive control group (e.g., valproic acid), and test groups for different doses of the phenoxyacetohydrazide compound.

-

-

Drug Administration:

-

Administer the test compound (e.g., compound 7b) or control substance via intraperitoneal (i.p.) injection.

-

Allow for a pre-treatment period (typically 30-60 minutes) for the drug to be absorbed and distributed.

-

-

Seizure Induction:

-

Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

-

Observation and Scoring:

-

Immediately after PTZ injection, place each animal in an individual observation cage.

-

Observe continuously for 30 minutes, recording the latency to the first seizure (myoclonic jerk) and the onset of generalized tonic-clonic seizures.

-

Record the presence or absence of mortality within 24 hours.

-

-

Data Analysis:

-

Analyze the data for significant delays in seizure onset or complete protection from seizures compared to the vehicle control group. The percentage of protection is a key endpoint.

-

Antimicrobial and Anticancer Potential

The phenoxyacetohydrazide scaffold has also been explored for its antimicrobial and anticancer activities.[3][5] The mechanism for anticancer effects may involve the induction of apoptosis through the disruption of cellular signaling pathways.[3] The antimicrobial activity might be enhanced by the ability of the hydrazone derivatives to form metal complexes, which can interfere with microbial cell membranes or inhibit essential enzymes.[3]

Protocol: Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

-

Preparation:

-

Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.

-

Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

-

Inoculation and Incubation:

-

Add the bacterial suspension to each well containing the diluted compound. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[3]

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[3]

-

A viability indicator like resazurin can be added to aid in visualization.

-

Conclusion and Future Directions

The phenoxyacetohydrazide scaffold is a validated platform for the development of multi-functional therapeutic agents. The ease of synthesis and the ability to systematically modify the core structure allow for the creation of targeted therapies. The success of compounds like 6e and 7b in preclinical models for inflammation and epilepsy, respectively, underscores the immense potential of this chemical class.[4][8]

Future research should focus on:

-

Optimizing Lead Compounds: Further structure-activity relationship (SAR) studies to improve potency and reduce off-target effects.

-

Elucidating Detailed Mechanisms: Moving beyond enzyme inhibition to understand the downstream effects on complex signaling networks.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to advance lead candidates toward clinical trials.

-

Exploring New Applications: Investigating the efficacy of these compounds against other diseases where inflammation, angiogenesis, and neuronal excitability play a role, such as neurodegenerative disorders and metabolic diseases.

By leveraging the inherent versatility of the phenoxyacetohydrazide core, the scientific community is well-positioned to develop next-generation therapeutics with improved efficacy and safety profiles.

References

-

Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One. [Link]

-

Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]

-

ResearchGate. (2025). Synthesis of novel phenoxyacetohydrazide derivatives (6e-h). ResearchGate. [Link]

-

Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

-

Siddiqui, N., et al. (2013). Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones. PubMed. [Link]

-

Kumar, A., et al. (2022). Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Horizon Research Publishing. [Link]

-

Asif, M. (2014). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. PubMed Central. [Link]

-

Mohammed, Y. H. I., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. [Link]

-

Mohammed, Y. H. I., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]

-

Mohammed, Y. H. I., et al. (2025). Correction: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. [Link]

-

Kumar, N., & Singh, N. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Der Pharmacia Lettre. [Link]

-

Mohammed, Y. H. I., et al. (2025). Correction: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

-

Salihu, H., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and anticonvulsantactivity of somechalconesincorporated hydrazide derivatives. jocpr.com. [Link]

-

ResearchGate. (2025). (PDF) Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. [Link]

-

Sviličić, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. [Link]

-

Arshad, S., et al. (2010). 2-Phenoxyacetohydrazide. PubMed Central. [Link]

-

Ezeokonkwo, M. A., et al. (2019). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry. [Link]

-

Fares, M. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community.org. [Link]

-

National Center for Biotechnology Information. 2-Phenoxyacetohydrazide. PubChem. [Link]

-

Gholamzadeh, M., et al. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

In Silico Prediction of 2-(2,4-Dimethylphenoxy)acetohydrazide Bioactivity: A Technical Guide

Abstract

In the contemporary drug discovery landscape, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities. This technical guide provides a comprehensive, in-depth framework for predicting the biological activity of 2-(2,4-Dimethylphenoxy)acetohydrazide, a molecule of interest within the phenoxy acetohydrazide class. While direct experimental data on this specific compound is limited, its structural analogs have demonstrated a wide spectrum of bioactivities.[1] This guide, intended for researchers, scientists, and drug development professionals, delineates a complete computational workflow. This process begins with target identification and proceeds through molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The causality behind each methodological choice is explained, and every protocol is designed as a self-validating system to ensure scientific integrity.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is notoriously long and expensive. Computational, or in silico, approaches have emerged as indispensable tools to de-risk and accelerate this process.[2] By simulating molecular interactions and predicting biological effects, we can prioritize promising candidates, identify potential liabilities, and gain mechanistic insights before significant investment in wet-lab experimentation.[3]

The core principle underpinning these predictive models is that the biological activity of a chemical compound is intrinsically linked to its molecular structure.[4] Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling mathematically formalize this relationship, enabling the prediction of a new compound's activity based on a dataset of known molecules.[5][6] Similarly, molecular docking predicts the preferred orientation of a ligand when bound to a protein target, offering insights into binding affinity and potential inhibitory action.[7]

This guide will utilize this compound as a case study to illustrate a robust in silico workflow. This compound belongs to the phenoxy acetohydrazide family, a class of molecules known for a variety of biological activities.[1] The synthesis of such compounds is generally straightforward, often involving the reaction of a substituted phenol with an ethyl haloacetate followed by hydrazinolysis.[8][9]

Physicochemical Properties of this compound

A foundational step in any in silico analysis is the characterization of the molecule of interest.

| Property | Value | Source |

| Molecular Formula | C10H14N2O2 | [10] |

| Molecular Weight | 194.23 g/mol | [10] |

| logP (Octanol-Water Partition Coefficient) | 1.1489 | [10] |

| Hydrogen Bond Acceptors | 4 | [10] |

| Hydrogen Bond Donors | 3 | [10] |

| Polar Surface Area | 56.516 Ų | [10] |

| SMILES | Cc1ccc(c(C)c1)OCC(NN)=O | [10] |

These properties provide initial clues about the molecule's potential behavior, such as its solubility and ability to cross biological membranes.

In Silico Prediction Workflow: A Step-by-Step Approach

The comprehensive workflow for predicting the bioactivity of this compound is depicted below. This multi-faceted approach ensures a thorough evaluation, from identifying potential protein targets to assessing its drug-like properties.

Caption: Overall in silico prediction workflow.

Phase 1: Target Identification and Preparation

The initial and most critical step is to identify plausible biological targets for this compound. This can be achieved through two primary strategies:

-

Ligand-Based Target Prediction: This approach leverages the principle that structurally similar molecules often share similar biological targets. We can use the chemical structure of our compound to search databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify proteins that are modulated by analogous compounds.

-

Structure-Based Target Prediction (Reverse Docking): In this method, the ligand is docked against a large library of protein structures to identify potential binding partners.[11] This can uncover novel targets that may not have been predicted based on structural similarity alone.

Protocol 1: Ligand and Protein Preparation

Objective: To prepare the 3D structures of the ligand (this compound) and the selected protein target for subsequent computational analysis.

Materials:

-

Ligand structure (SMILES format): Cc1ccc(c(C)c1)OCC(NN)=O

-

Protein Data Bank (PDB) ID of the chosen target (e.g., Cyclooxygenase-2, PDB: 5KIR)

-

Molecular modeling software (e.g., AutoDock Tools, PyMOL, Schrödinger Maestro).[12][13]

Procedure:

-

Ligand Preparation: a. Convert the 2D SMILES string to a 3D structure using a molecular editor. b. Add hydrogen atoms to the structure. c. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. d. Save the prepared ligand in a .pdbqt format for AutoDock or a similar format for other docking software.

-

Protein Preparation: a. Download the protein structure from the RCSB Protein Data Bank. b. Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[14] c. Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).[14] d. Save the prepared protein in a .pdbqt format.

Phase 2: Bioactivity Prediction

With the prepared ligand and protein, we can now proceed to predict the bioactivity through various computational methods.

2.2.1. Molecular Docking

Molecular docking predicts the binding conformation and affinity of a ligand to a protein's active site.[7] A lower binding energy generally indicates a more stable and potent interaction.

Protocol 2: Molecular Docking using AutoDock Vina

Objective: To predict the binding affinity and pose of this compound within the active site of the target protein.

Materials:

-

Prepared ligand and protein files (.pdbqt format)

-

AutoDock Vina software[12]

Procedure:

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. This is typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

-

Configuration File: Create a configuration file specifying the paths to the ligand and protein files, the center and dimensions of the grid box, and the number of binding modes to generate.

-

Run Docking Simulation: Execute the AutoDock Vina command from the terminal, referencing the configuration file.

-

Analysis of Results: Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the 3D coordinates for each predicted binding pose. Visualize the lowest energy pose in a molecular viewer to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions).[15]

Caption: Molecular docking workflow using AutoDock Vina.

2.2.2. Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[4] This allows for the prediction of the activity of new compounds based on their molecular descriptors.[16]

Protocol 3: Development and Application of a QSAR Model

Objective: To build a QSAR model using a dataset of structurally related compounds with known bioactivities and then use it to predict the activity of this compound.

Materials:

-

A dataset of at least 20-30 compounds structurally similar to the target molecule with experimentally determined bioactivities (e.g., IC50 values).

-

Software for descriptor calculation (e.g., PaDEL-Descriptor, RDKit).

-

Statistical software for model building (e.g., R, Python with scikit-learn).

Procedure:

-

Data Curation: Collect and curate a dataset of compounds and their corresponding bioactivities. Convert bioactivities to a logarithmic scale (e.g., pIC50).

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, physicochemical, electronic).

-

Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set.

-

Model Building: Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machine) to build a model that correlates the descriptors of the training set with their pIC50 values.[17]

-

Model Validation: Validate the model's predictive power using the test set. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).

-

Prediction: Use the validated QSAR model to predict the pIC50 of this compound based on its calculated descriptors.

2.2.3. Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[18] It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.[19][20]

Protocol 4: Ligand-Based Pharmacophore Model Generation

Objective: To generate a pharmacophore model based on a set of active compounds and screen for our target molecule's fit.

Materials:

-

A set of structurally diverse, active compounds for the target of interest.

-

Pharmacophore modeling software (e.g., PharmaGist, LigandScout).

Procedure:

-

Input Structures: Provide the 3D structures of the active compounds to the software.

-

Model Generation: The software aligns the molecules and identifies common chemical features, generating one or more pharmacophore hypotheses.

-

Model Validation: The best pharmacophore model is typically the one that can effectively distinguish active from inactive compounds.

-

Screening: Screen the 3D conformer of this compound against the validated pharmacophore model to assess its fit. A good fit suggests a higher probability of exhibiting the desired biological activity.

Phase 3: Druglikeness and Safety Assessment (ADMET Prediction)

A potent molecule is not necessarily a good drug. It must also possess favorable pharmacokinetic properties (ADMET). In silico ADMET prediction is crucial for early identification of potential liabilities.[21][22]

Protocol 5: In Silico ADMET Prediction

Objective: To predict the ADMET properties of this compound using web-based tools.

Materials:

-

SMILES string of the compound.

-

Access to free online ADMET prediction tools (e.g., SwissADME, pkCSM, ADMETlab 2.0).[23][24]

Procedure:

-

Input: Submit the SMILES string to the selected web server.

-

Execution: The server will calculate a range of properties.

-

Analysis: Analyze the predicted properties, paying close attention to:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, hepatotoxicity.

-

Hypothetical ADMET Prediction Summary:

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeation | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | No | Likely non-mutagenic |

| Lipinski's Rule of Five | 0 Violations | Good druglikeness profile |

Data Integration, Analysis, and Future Directions

The true power of this in silico workflow lies in the integration of data from all predictive models. A strong candidate for experimental validation would exhibit:

-

High predicted binding affinity from molecular docking.

-

A favorable predicted bioactivity from the QSAR model.

-

A good fit to the pharmacophore model.

-

A clean ADMET profile.

Discrepancies between models can also be informative. For instance, a compound with high predicted binding affinity but poor QSAR-predicted activity might suggest that the QSAR model's training set is not sufficiently representative.

This comprehensive in silico evaluation provides a strong, data-driven rationale for proceeding with the synthesis and experimental validation of this compound. The predictive insights gained from this process significantly increase the probability of success in subsequent, more resource-intensive stages of drug discovery.

References

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2147–2162. [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 17, 2026, from [Link]

-

QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved January 17, 2026, from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

- Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543–2553.

- Pharmacophore modelling: applications in drug discovery. (2006). Expert Opinion on Drug Discovery, 1(3), 261-267.

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved January 17, 2026, from [Link]

-

What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

-

Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube. Retrieved January 17, 2026, from [Link]

-

ADMET Predictions. (n.d.). Deep Origin. Retrieved January 17, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 17, 2026, from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 17, 2026, from [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved January 17, 2026, from [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab. Retrieved January 17, 2026, from [Link]

-

Molecular Docking Tutorial. (n.d.). Retrieved January 17, 2026, from [Link]

-

The impact of pharmacophore modeling in drug design. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

-

ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

#Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. (2020, April 18). YouTube. Retrieved January 17, 2026, from [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

-

Bioactivity predictions and virtual screening using machine learning predictive model. (2024, January 12). Journal of Biomolecular Structure and Dynamics, 42(1), 227-238. [Link]

-

In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

2-(4-Methoxyphenoxy)acetohydrazide. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

2-(4-Meth-oxy-phen-oxy)acetohydrazide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(2), 65-71.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 4. rjwave.org [rjwave.org]

- 5. neovarsity.org [neovarsity.org]

- 6. jocpr.com [jocpr.com]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Compound this compound - Chemdiv [chemdiv.com]

- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. tandfonline.com [tandfonline.com]

- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. ADMETlab 2.0 [admetmesh.scbdd.com]